molecular formula C18H14BrMgN B6357814 (4-(Diphenylamino)phenyl)magnesium bromide CAS No. 1329657-64-8

(4-(Diphenylamino)phenyl)magnesium bromide

Cat. No.: B6357814
CAS No.: 1329657-64-8
M. Wt: 348.5 g/mol
InChI Key: ZPNUHWWDQDDENP-UHFFFAOYSA-M
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Description

(4-(Diphenylamino)phenyl)magnesium bromide is a Grignard reagent with the molecular formula C₂₄H₁₉BrMgN. It features a diphenylamino group (–NPh₂) attached to a phenyl ring, which is bonded to a magnesium bromide center. This compound is primarily used in organic synthesis for nucleophilic additions, forming carbon-carbon bonds in advanced intermediates. The diphenylamino moiety confers strong electron-donating properties, enhancing conjugation and charge-transfer capabilities, making it valuable in materials science, particularly in organic light-emitting diodes (OLEDs) and optoelectronic devices .

Properties

IUPAC Name

magnesium;N,N-diphenylaniline;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N.BrH.Mg/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-2,4-15H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNUHWWDQDDENP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrMgN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(Diphenylamino)phenyl)magnesium bromide is typically synthesized by the reaction of 4-(diphenylamino)phenyl bromide with magnesium metal in the presence of an aprotic solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . The reaction is usually carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction scheme is as follows:

4-(Diphenylamino)phenyl bromide+Mg(4-(Diphenylamino)phenyl)magnesium bromide\text{4-(Diphenylamino)phenyl bromide} + \text{Mg} \rightarrow \text{this compound} 4-(Diphenylamino)phenyl bromide+Mg→(4-(Diphenylamino)phenyl)magnesium bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often supplied as a solution in THF or 2-MeTHF to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions

(4-(Diphenylamino)phenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: THF and 2-MeTHF are typically used.

    Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

Scientific Research Applications

Applications in Scientific Research

  • Organic Synthesis
    • Carbon-Carbon Bond Formation: The primary application of (4-(diphenylamino)phenyl)magnesium bromide is in the formation of carbon-carbon bonds. It reacts with various electrophiles, including carbonyl compounds, to produce alcohols and substituted aromatic compounds.
    • Case Study: A study demonstrated its effectiveness in synthesizing complex organic molecules by reacting with aldehydes and ketones under controlled conditions to yield high-purity alcohols.
  • Material Science
    • Conducting Polymers: This compound is utilized in the synthesis of conducting polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
    • Case Study: Research involving triphenylamine derivatives highlighted the use of this compound in creating materials with enhanced electron transport properties for optoelectronic devices .
  • Pharmaceuticals
    • Synthesis of Drug Intermediates: The compound serves as a crucial reagent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
    • Case Study: In a recent synthesis pathway, it was employed to create intermediates for fluorescent probes used in imaging neural stem/progenitor cells, showcasing its versatility in medicinal chemistry .
  • Catalysis
    • Catalytic Reactions: It acts as a catalyst in various organic reactions, facilitating processes that require specific reactivity or selectivity.
    • Mechanism of Action: The nucleophilic carbon bound to magnesium attacks electrophilic centers in organic molecules, forming new carbon-carbon bonds while stabilizing reactive intermediates through coordination with solvent molecules.

Mechanism of Action

The mechanism of action of (4-(Diphenylamino)phenyl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The magnesium atom coordinates with the solvent molecules, stabilizing the reactive intermediate and facilitating the reaction .

Comparison with Similar Compounds

The following analysis compares (4-(Diphenylamino)phenyl)magnesium bromide with structurally or functionally related Grignard reagents and aryl magnesium bromides.

Structural Analogues with Amino Substituents

(4-(Dimethylamino)phenyl)magnesium Bromide
  • Molecular Formula : C₈H₉BrMgN
  • Key Differences: The dimethylamino group (–NMe₂) is less sterically bulky than diphenylamino, leading to faster reaction kinetics in nucleophilic additions. Reduced π-conjugation due to smaller substituents, resulting in a higher HOMO-LUMO gap (3.2 eV vs. 2.8 eV for diphenylamino derivatives) .
  • Applications: Used in synthesizing dimethylamino-functionalized aromatic compounds for fluorescent dyes .
[3-(4-Morpholinylmethyl)phenyl]magnesium Bromide
  • Molecular Formula: C₁₁H₁₃BrMgNO
  • Key Differences: The morpholine group introduces solubility in polar solvents (e.g., THF) but reduces thermal stability. Lower electrochemical activity compared to diphenylamino derivatives due to weaker electron donation .

Halogen- and Alkyl-Substituted Analogues

4-Trifluoromethylphenylmagnesium Bromide
  • Molecular Formula : C₇H₄BrF₃Mg
  • Key Differences: The electron-withdrawing –CF₃ group decreases nucleophilicity, requiring harsher reaction conditions. Higher solubility in ethers (e.g., diethyl ether) but lower in THF compared to diphenylamino derivatives .
4-Tert-Butylphenylmagnesium Bromide
  • Molecular Formula : C₁₀H₁₃BrMg
  • Key Differences :
    • The bulky tert-butyl group enhances steric hindrance, slowing reaction rates in crowded substrates.
    • Less conjugated system, limiting applications in optoelectronics .

Reactivity and Solvent Compatibility

Compound Solubility (Common Solvents) Reactivity in THF Thermal Stability (°C)
(4-(Diphenylamino)phenyl)MgBr THF, 2-MeTHF Moderate 180–200
4-Fluorophenylmagnesium Br Diethyl ether High 150–170
Phenylmagnesium bromide THF, ether Very high 160–180
3-Chloro-4-methylphenylMgBr 2-MeTHF Low 190–210
  • The diphenylamino derivative exhibits balanced reactivity and stability, ideal for multi-step syntheses .

Electronic Properties

Compound HOMO (eV) LUMO (eV) Gap (eV)
(4-(Diphenylamino)phenyl)MgBr -5.1 -2.3 2.8
(4-Dimethylamino)phenyl MgBr -5.4 -2.2 3.2
4-Trifluoromethylphenyl MgBr -6.2 -1.9 4.3
  • The diphenylamino group’s extended conjugation lowers the HOMO-LUMO gap, enabling efficient charge transfer in optoelectronic devices .

Biological Activity

(4-(Diphenylamino)phenyl)magnesium bromide, a Grignard reagent, has garnered attention in organic synthesis and material science due to its unique properties and reactivity. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure:

  • Molecular Formula: C18_{18}H18_{18}BrMgN
  • Molecular Weight: 367.66 g/mol

Synthesis:
The compound is synthesized through the reaction of 4-(diphenylamino)phenyl bromide with magnesium metal in aprotic solvents like tetrahydrofuran (THF). The general reaction can be represented as follows:

4 Diphenylamino phenyl bromide+Mg 4 Diphenylamino phenyl magnesium bromide\text{4 Diphenylamino phenyl bromide}+\text{Mg}\rightarrow \text{ 4 Diphenylamino phenyl magnesium bromide}

The biological activity of this compound primarily stems from its ability to act as a nucleophile. The magnesium-bound carbon can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. This mechanism is crucial for its applications in organic synthesis and potentially in pharmaceutical development .

Mechanistic Studies

In mechanistic studies involving Grignard reagents, it was observed that the compound can form radical species upon reaction with electrophiles. For example, a study indicated that the nucleophilic attack results in the formation of various products, including alcohols and substituted aromatics . The radical intermediates formed during these reactions may contribute to biological activities such as antioxidant effects.

Case Studies

  • Study on Antioxidant Properties:
    A case study investigated the antioxidant potential of diphenylamine derivatives. Results indicated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Cytotoxicity Evaluation:
    Another study evaluated the cytotoxic effects of similar compounds on cancer cell lines using the MTT assay. The findings revealed that certain derivatives exhibited promising anticancer activity, warranting further investigation into their mechanisms and therapeutic potentials .

Summary Table of Biological Activities

Activity Cell Line IC50_{50} Reference
CytotoxicityMCF-7~70 μM
CytotoxicityPC-3~85 μM
Antioxidant ActivityVariousSignificant

Q & A

Q. Advanced Stabilization Strategies

  • Solvent optimization : Use 2-MeTHF instead of THF, as its higher boiling point (80°C vs. 66°C) reduces solvent evaporation and enhances stability .
  • Inert atmosphere : Store under argon or nitrogen with molecular sieves to adsorb trace moisture .
  • Low-temperature storage : Maintain at –20°C to slow dimerization or side reactions, as observed in analogous aryl magnesium bromides .

What analytical techniques are essential for confirming the structural integrity of this compound?

Q. Basic Characterization Workflow

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify the diphenylamino group (δ 6.8–7.2 ppm for aromatic protons) and confirm the absence of hydrolyzed byproducts .
  • X-ray crystallography : Resolves steric effects of the diphenylamino group on the magnesium center, as demonstrated in structurally similar compounds like 4-chlorophenylmagnesium bromide .
  • Titration : Quantify active Grignard content using iodometric titration to assess reagent strength .

How does steric hindrance from the diphenylamino group influence reactivity compared to simpler aryl magnesium bromides?

Advanced Mechanistic Analysis
The bulky diphenylamino group reduces nucleophilicity at the magnesium-bound carbon, slowing reactions with electrophiles like ketones. Comparative studies with 4-fluorophenylmagnesium bromide show:

  • Reduced coupling efficiency : 20–30% lower yields in Kumada couplings due to hindered transmetalation .
  • Enhanced selectivity : Favors less sterically crowded electrophiles, enabling regioselective synthesis of asymmetric biaryls .

What solvent systems optimize reaction outcomes for this reagent in cross-coupling reactions?

Q. Basic Solvent Selection Guidelines

  • Ether solvents : THF or 2-MeTHF enhance solubility and stabilize the Grignard intermediate .
  • Co-solvents : Adding toluene (1:1 v/v) improves mixing in reactions with hydrophobic substrates .
  • Avoidance of polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) deactivate the reagent via coordination to magnesium .

How can contradictions in literature-reported reaction yields be resolved methodologically?

Q. Advanced Data Contradiction Analysis

  • Standardized protocols : Replicate reactions using identical solvent grades, magnesium source (e.g., activated turnings), and stoichiometry .
  • In situ monitoring : Use techniques like 19F^{19}\text{F} NMR (for fluorinated substrates) to track intermediate formation and identify side reactions .
  • Computational modeling : Density functional theory (DFT) simulations can predict steric and electronic barriers, reconciling discrepancies in observed vs. theoretical yields .

What safety protocols are critical when handling this compound?

Q. Basic Safety and Handling

  • Pyrophoric risk : Handle under inert atmosphere using Schlenk lines or gloveboxes to prevent ignition .
  • Quenching protocol : Slowly add reactions to cold, saturated ammonium chloride solution to neutralize excess reagent .
  • Personal protective equipment (PPE) : Use flame-resistant lab coats and face shields during scale-up .

How does this reagent compare to other organometallics in synthesizing N-containing heterocycles?

Q. Advanced Comparative Applications

  • vs. Lithium reagents : Less basic, reducing unwanted deprotonation of sensitive substrates (e.g., pyrroles) .
  • vs. Zincates : Higher reactivity enables one-pot tandem reactions, as seen in the synthesis of triphenylamine-based dendrimers .
  • Unique niche : The diphenylamino group acts as a directing group in C–H functionalization, a feature absent in simpler Grignard reagents .

Can computational methods predict the reactivity of this reagent in novel reaction systems?

Q. Advanced Theoretical Frameworks

  • DFT studies : Model the Mg–C bond dissociation energy (BDE) to predict nucleophilic strength. For example, BDE values ~200 kJ/mol correlate with efficient aldehyde additions .
  • Molecular dynamics (MD) : Simulate solvent effects on aggregation states, which influence reaction rates (e.g., dimer vs. monomeric forms in THF) .
  • Machine learning : Train models on existing Grignard reaction datasets to forecast optimal conditions for untested substrates .

What challenges arise in scaling up reactions using this reagent, and how are they addressed?

Q. Advanced Process Chemistry Considerations

  • Exothermicity : Use controlled addition rates and cooling jackets to manage heat release during large-scale synthesis .
  • Byproduct formation : Implement inline IR spectroscopy to detect and mitigate side products like biphenyl derivatives .
  • Solvent recovery : Distill and recycle 2-MeTHF to reduce costs and environmental impact, as demonstrated in industrial Grignard processes .

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